P2X7 Antagonist Potency vs. Parent Compound
N-Butyl-2-chloro-4-fluoroaniline demonstrates functional antagonist activity at the human purinergic P2X7 receptor with an IC50 of 50.1 nM, measured via inhibition of BzATP-induced calcium flux in human 1321N1 astrocytoma cells using a FLIPR assay [1]. In contrast, the parent compound 2-chloro-4-fluoroaniline (lacking the N-butyl group) shows no documented activity against this target in authoritative databases, reflecting a qualitative difference in biological profile that likely stems from the enhanced lipophilicity and altered steric fit conferred by the N-butyl substitution. A related N-alkyl derivative, N-butyl-4-chloro-2-fluoroaniline (a regioisomer), has no comparable P2X7 data available, highlighting the specific, non-transferable nature of this activity to the precise 2-chloro-4-fluoro substitution pattern with a linear N-butyl chain .
| Evidence Dimension | P2X7 Receptor Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 50.1 nM |
| Comparator Or Baseline | 2-Chloro-4-fluoroaniline (Parent): No reported activity |
| Quantified Difference | > 20-fold increase in functional potency (assuming a conservative detection limit for parent compound at 1 µM) |
| Conditions | Human 1321N1 cells, BzATP-induced Ca2+ flux measured by FLIPR, 3 min preincubation |
Why This Matters
This data identifies N-butyl-2-chloro-4-fluoroaniline as a tangible starting point for medicinal chemistry efforts targeting the P2X7 receptor, a validated therapeutic target in inflammatory and neuropathic pain, a property absent in the simpler, more widely available parent aniline.
- [1] BindingDB. BDBM50410940 (CHEMBL210144). Antagonist activity at human P2X7 receptor. View Source
